Calciumglubionat

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

- Es ist besonders vorteilhaft für Personen, die nicht genügend Kalzium über ihre Ernährung erhalten.

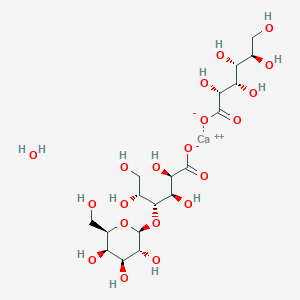

- Die chemische Formel für Calciumglukonat lautet C₁₈H₃₂CaO₁₉ .

Calciumglukonat: ) ist ein Mineralstoffpräparat zur Behandlung von — einem Zustand, der durch niedrige Kalziumspiegel im Blut gekennzeichnet ist.

Herstellungsmethoden

Synthesewege: Calciumglukonat kann über verschiedene Wege synthetisiert werden, einschließlich der Reaktion zwischen und mit Calciumhydroxid.

Reaktionsbedingungen: Die spezifischen Bedingungen für diese Synthese können variieren, beinhalten aber im Allgemeinen wässrige Lösungen und milde Temperaturen.

Industrielle Produktion: Industrielle Produktionsmethoden beinhalten typischerweise die großtechnische Synthese unter optimierten Bedingungen, um eine hohe Reinheit und Ausbeute zu gewährleisten.

Wissenschaftliche Forschungsanwendungen

Medizin: Calciumglukonat wird zur Behandlung von Erkrankungen wie Osteoporose, Osteomalazie/Rachitis und Hypoparathyreoidismus eingesetzt.

Schwangerschaft und Gesundheit nach den Wechseljahren: Es stellt eine ausreichende Kalziumaufnahme bei schwangeren, stillenden und Frauen nach den Wechseljahren sicher.

Wechselwirkungen mit Medikamenten: Bei Patienten, die Medikamente wie Phenytoin, Phenobarbital oder Prednison einnehmen, hilft Calciumglukonat, einen Kalziummangel zu verhindern.

Wirkmechanismus

Wesentliche Funktionen: Calcium ist essenziell für das Nerven-, Muskel- und Skelettsystem.

Zellmembran und Kapillarpermeabilität: Calcium erhält die Integrität der Zellmembran und die Kapillarpermeabilität aufrecht.

Nervenimpulse und Muskelkontraktion: Es aktiviert Nervenimpulse und trägt zur Muskelkontraktion bei (einschließlich Herz-, Skelett- und glatter Muskulatur).

Knochenbildung und Blutgerinnung: Calcium ist wichtig für die Knochengesundheit und die Blutgerinnung.

Wirkmechanismus

Target of Action

Calcium glubionate is a mineral supplement that primarily targets the nervous, muscular, and skeletal systems .

Mode of Action

Calcium glubionate acts by maintaining cell membrane and capillary permeability . It serves as an activator in the transmission of nerve impulses and contraction of cardiac, skeletal, and smooth muscle . It is also essential for bone formation and blood coagulation .

Biochemical Pathways

It is involved in muscle contraction, cell death, transmission of nerve impulses, cell differentiation, enzyme activation, and immune response .

Pharmacokinetics

The absorption of calcium glubionate is minimal unless taken in chronic, high doses . Absorption predominantly occurs in the duodenum and is dependent on calcitriol and vitamin D . The distribution of calcium is primarily in bones and teeth . Calcium is excreted primarily through feces (as unabsorbed calcium) and urine .

Result of Action

The action of calcium glubionate results in the maintenance of normal nerve, muscle, and cardiac function . It helps to prevent conditions caused by low calcium levels such as bone loss (osteoporosis), weak bones (osteomalacia/rickets), decreased activity of the parathyroid gland (hypoparathyroidism), and a certain muscle disease (latent tetany) .

Action Environment

The action of calcium glubionate can be influenced by various environmental factors. Physiological conditions and factors such as pregnancy, infancy, menopause, old age, hormones, growth factors associated with calcium metabolism, diseases limiting its absorption, and intestinal microbiota can affect the bioavailability of calcium . The calcium supply in the body is genetically conditioned and specific to each person, but its qualitative and quantitative composition can be modified by external factors .

Biochemische Analyse

Biochemical Properties

Calcium glubionate plays a crucial role in various biochemical reactions. It is essential for the nervous, muscular, and skeletal systems . It helps maintain cell membrane and capillary permeability and acts as an activator in the transmission of nerve impulses and contraction of cardiac, skeletal, and smooth muscle . It is also essential for bone formation and blood coagulation .

Cellular Effects

Calcium glubionate has significant effects on various types of cells and cellular processes. It influences cell function by maintaining the structure of cell organelles and regulating intracellular and extracellular fluid homeostasis . It is also indicated to treat conditions caused by low calcium levels such as bone loss (osteoporosis), weak bones (osteomalacia/rickets), decreased activity of the parathyroid gland (hypoparathyroidism), and a certain muscle disease (latent tetany) .

Molecular Mechanism

The molecular mechanism of action of calcium glubionate involves its role as a calcium ion provider. Calcium ions are essential for various biological processes, including nerve impulse transmission, muscle contraction, and blood coagulation .

Temporal Effects in Laboratory Settings

It is known that calcium glubionate is used as a long-term treatment for conditions like hypocalcemia, suggesting that it has a stable effect over time .

Metabolic Pathways

Calcium glubionate is involved in several metabolic pathways. It is absorbed from the gut into the blood, a process regulated by the concentration of calcitriol, or 1,25 dihydroxycholecalciferol, in the blood .

Vorbereitungsmethoden

Synthetic Routes: Calcium glubionate can be synthesized through various routes, including the reaction between and with calcium hydroxide.

Reaction Conditions: The specific conditions for this synthesis may vary, but generally involve aqueous solutions and mild temperatures.

Industrial Production: Industrial production methods typically involve large-scale synthesis using optimized conditions to ensure high purity and yield.

Analyse Chemischer Reaktionen

Reaktionstypen: Calciumglukonat unterliegt keinen umfassenden chemischen Transformationen. Es dient in erster Linie als Kalziumquelle.

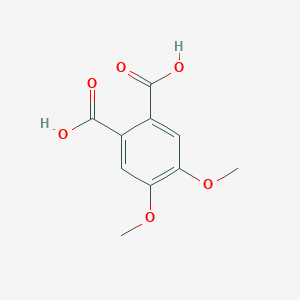

Häufige Reagenzien und Bedingungen: Reagenzien umfassen Gluconsäure, Lactobionsäure und Calciumhydroxid. Die Bedingungen sind typischerweise wässrig und neutral.

Hauptprodukte: Das Hauptprodukt ist Calciumglukonat selbst.

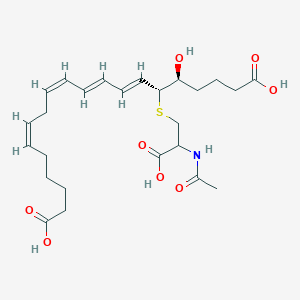

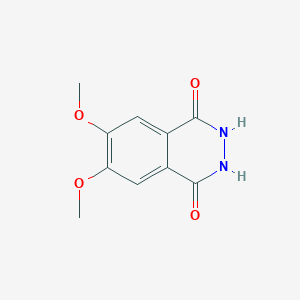

Vergleich Mit ähnlichen Verbindungen

Eindeutigkeit: Die Einzigartigkeit von Calciumglukonat liegt in seiner spezifischen Kombination von Glukonat- und Lactobionateinheiten.

Ähnliche Verbindungen: Andere Kalziumsalze, wie Calciumcarbonat und Calciumcitrat, dienen ähnlichen Zwecken, haben aber unterschiedliche chemische Strukturen.

Eigenschaften

CAS-Nummer |

12569-38-9 |

|---|---|

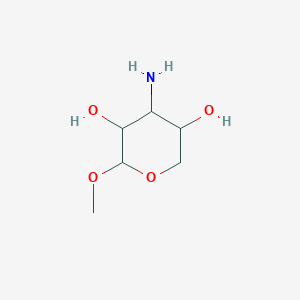

Molekularformel |

C18H34CaO20 |

Molekulargewicht |

610.5 g/mol |

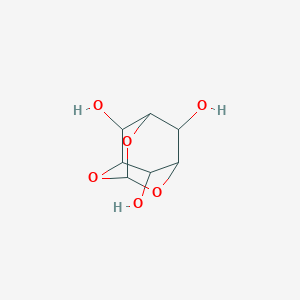

IUPAC-Name |

calcium;(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoate;(2R,3R,4R,5R)-2,3,5,6-tetrahydroxy-4-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanoate;hydrate |

InChI |

InChI=1S/C12H22O12.C6H12O7.Ca.H2O/c13-1-3(15)10(7(18)8(19)11(21)22)24-12-9(20)6(17)5(16)4(2-14)23-12;7-1-2(8)3(9)4(10)5(11)6(12)13;;/h3-10,12-20H,1-2H2,(H,21,22);2-5,7-11H,1H2,(H,12,13);;1H2/q;;+2;/p-2/t3-,4-,5+,6+,7-,8-,9-,10-,12+;2-,3-,4+,5-;;/m11../s1 |

InChI-Schlüssel |

OKRXSXDSNLJCRS-NLOQLBMISA-L |

SMILES |

C(C1C(C(C(C(O1)OC(C(CO)O)C(C(C(=O)[O-])O)O)O)O)O)O.C(C(C(C(C(C(=O)[O-])O)O)O)O)O.O.[Ca+2] |

Isomerische SMILES |

C([C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@H]([C@@H](CO)O)[C@@H]([C@H](C(=O)[O-])O)O)O)O)O)O.C([C@H]([C@H]([C@@H]([C@H](C(=O)[O-])O)O)O)O)O.O.[Ca+2] |

Kanonische SMILES |

C(C1C(C(C(C(O1)OC(C(CO)O)C(C(C(=O)[O-])O)O)O)O)O)O.C(C(C(C(C(C(=O)[O-])O)O)O)O)O.O.[Ca+2] |

Key on ui other cas no. |

12569-38-9 |

Synonyme |

(4-O-β-D-Galactopyranosyl-D-gluconato)(D-gluconato)calcium Monohydrate; 4-O-β-D-Galactopyranosyl-D-gluconic Acid Calcium Complex; Calcium Glubionate; Calcium Glucono-galacto-gluconate; Calcium Gluconolactobionate; Gluconogalactogluconic Acid Calcium |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.